![molecular formula C21H26ClN B1676186 美利曲辛盐酸盐 CAS No. 10563-70-9](/img/structure/B1676186.png)
美利曲辛盐酸盐
描述
美利曲辛盐酸盐是一种三环类抗抑郁药 (TCA),主要用于治疗抑郁症和焦虑症。与其他 TCA 相比,它以其疗效和改善的耐受性而闻名。 美利曲辛盐酸盐通常以美利曲辛和 Trausabun 等商品名销售 .
科学研究应用
Clinical Applications
- Depression : Melitracen is primarily indicated for the treatment of depression, particularly in patients who are intolerant or unresponsive to other antidepressants. Its efficacy has been compared favorably with other tricyclic antidepressants like amitriptyline .
- Anxiety Disorders : The compound is also used to manage anxiety disorders. It has shown positive outcomes in reducing anxiety symptoms, making it a valuable option for patients with comorbid anxiety and depression .
- Functional Dyspepsia : In combination with flupenthixol, melitracen has been effective in improving symptoms of functional dyspepsia, a condition often exacerbated by psychological factors .
- Neuropathic Pain : Melitracen has been investigated for its potential in alleviating neuropathic pain, showing significant pain relief in clinical settings .
- Obsessive-Compulsive Disorder : Some studies suggest that melitracen may be beneficial for patients with obsessive-compulsive disorder, although more research is needed to establish its efficacy in this area .
Case Study 1: Efficacy in Depression
A study involving 128 patients treated with melitracen and flupenthixol (Deanxit) reported an 82% pain relief rate among participants suffering from depression-related pain conditions. The median onset time for effective treatment response was 3 days .
Time Point | NRS-11 Score Reduction (%) |
---|---|
Week 2 | 50% |
Week 4 | 70% |
Week 8 | 80% |
Week 12 | 85% |
Case Study 2: Anxiety Management
In a clinical trial assessing the impact of melitracen on anxiety disorders, patients showed significant reductions in anxiety scores over an 8-week period. The study highlighted the drug's safety profile with minimal side effects reported .
Side Effects
Common side effects associated with melitracen include:
作用机制
美利曲辛盐酸盐通过抑制突触前膜对去甲肾上腺素和血清素的再摄取而发挥其作用。 这种抑制增加了突触间隙中这些神经递质的浓度,从而改善情绪并减少焦虑 . 分子靶点包括去甲肾上腺素和血清素转运蛋白,所涉及的途径主要与神经递质再摄取抑制有关 .
生化分析
Biochemical Properties
Melitracen hydrochloride can inhibit the uptake of Norepinephrine and 5-HT (serotonin) through the presynaptic membrane, inducing the increase of monoamine transmitters in the synaptic space . This interaction with neurotransmitters plays a crucial role in its biochemical reactions.
Cellular Effects
The cellular effects of Melitracen hydrochloride are primarily related to its impact on neurotransmitter levels. By inhibiting the reuptake of norepinephrine and serotonin, it increases the concentration of these neurotransmitters in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation.
Molecular Mechanism
It is believed to act in a similar manner to other TCAs . It likely exerts its effects at the molecular level by binding to and inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic space .
Temporal Effects in Laboratory Settings
It is known that the onset of its therapeutic effects typically occurs within a few weeks of starting treatment .
准备方法
合成路线和反应条件
美利曲辛盐酸盐的合成涉及多个步骤。一种方法包括将邻苯甲酰苯甲酸的羰基以缩酮形式保护起来,然后与甲基格氏试剂进行格氏反应。 然后在酸性条件下脱去保护基团,导致环化并形成 10,10-二甲基蒽酮 .
另一种方法包括 10,10-二甲基蒽-9-酮与 N,N-二甲基氨丙基氯化镁反应形成美利曲辛中间体。 然后在酸性条件下脱水该中间体,并进行盐形成反应以获得美利曲辛盐酸盐 .
工业生产方法
美利曲辛盐酸盐的工业生产通常涉及使用盐酸气体从乙醇相中结晶脱水产物。 最终产品通过过滤分离 .
化学反应分析
反应类型
美利曲辛盐酸盐会发生各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化形成不同的氧化产物。
还原: 可以进行还原反应以改变其结构。
取代: 取代反应,特别是涉及氨基的反应,很常见。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以导致形成蒽醌衍生物,而还原可以产生美利曲辛的各种还原形式。
相似化合物的比较
类似化合物
- 丙咪嗪
- 阿米替林
- 氟曲辛
- 利曲辛
- 二甲克林
独特之处
与其他三环类抗抑郁药相比,美利曲辛盐酸盐的独特之处在于其起效更快,耐受性更好。 它具有双相作用,既具有抗抑郁作用,也具有抗焦虑作用 .
生物活性
Melitracen hydrochloride is a tricyclic antidepressant (TCA) that has garnered attention for its efficacy in treating various psychological and physiological conditions. This article explores the biological activity of melitracen, including its pharmacological mechanisms, clinical applications, and research findings.
- Molecular Formula: CHN·ClH
- Molecular Weight: 327.891 g/mol
- Stereochemistry: Achiral
- Charge: Neutral
Melitracen is believed to function similarly to other TCAs such as amitriptyline and imipramine. The primary mechanism involves the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake in the synaptic cleft, thereby increasing their concentrations. This action contributes to its antidepressant effects and may also play a role in alleviating anxiety and pain symptoms associated with chronic conditions .
Clinical Applications
Melitracen is indicated for:
- Depression
- Anxiety disorders
- Asthenia (weakness or lack of energy)
- Gastrointestinal disorders associated with anxiety
It is often administered orally, and in combination with flupentixol, it is marketed as Deanxit for enhanced therapeutic effects against anxiety and depression .
Efficacy in Chronic Refractory Cough
A study involving 101 patients with chronic refractory cough (CRC) found that treatment with flupentixol/melitracen resulted in a successful cough resolution rate of 62.4%. Patients exhibited significant improvements in cough symptom scores and thresholds, although anxiety and depression scores remained unchanged .
Pain Management
Research indicates that melitracen may be effective in managing pain associated with chronic conditions. In a retrospective study involving patients with persistent idiopathic facial pain, 82% achieved significant pain relief after treatment with flupentixol/melitracen tablets. The median onset time for effective treatment response was approximately three days .
Neuroimaging Studies
Functional MRI studies demonstrate that melitracen can induce changes in brain activity related to anxiety and depression. Significant alterations were observed in regions such as the left superior temporal gyrus and the right insula post-treatment, correlating with reductions in Hamilton Anxiety Rating Scale (HAMA) scores .
Side Effects
Common side effects reported include:
- Insomnia
- Dizziness
- Dry mouth
- Nausea
The incidence of adverse effects was noted to be around 21.8%, which is relatively low compared to other antidepressants .
Data Table: Summary of Clinical Studies
Study Focus | Sample Size | Treatment Duration | Success Rate | Main Outcomes |
---|---|---|---|---|
Chronic Refractory Cough | 101 | Not specified | 62.4% | Significant improvement in cough scores |
Persistent Idiopathic Facial Pain | 128 | 12 weeks | 82% | Significant reduction in pain scores |
Neuroimaging Changes | Variable | Not specified | N/A | Altered brain activity correlated with symptom relief |
属性
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADLXCPDUXFGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5118-29-6 (Parent) | |
Record name | Melitracen hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046835 | |
Record name | Melitracen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10563-70-9 | |
Record name | Melitracen hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10563-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melitracen hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELITRACEN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melitracen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[10,10-dimethyl-9(10H)-anthrylidene]-N,N-dimethylpropylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELITRACEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3448GKP5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。